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DC260126 is a small-molecule antagonist of G protein-coupled receptor 40, commonly referred to as GPR40. This compound is recognized for its ability to inhibit the actions of free fatty acids on insulin secretion, making it a significant focus in the study of metabolic disorders, particularly type 2 diabetes. The chemical structure of DC260126 is characterized by its unique arrangement of functional groups that allow it to effectively bind to GPR40, thereby blocking its activity and influencing metabolic pathways related to insulin sensitivity and secretion.
DC260126 primarily acts by inhibiting GPR40-mediated calcium ion elevations that are stimulated by various free fatty acids, including linoleic acid, oleic acid, and palmitoleic acid. This inhibition leads to a reduction in glucose-stimulated insulin secretion from pancreatic β-cells. The compound's mechanism involves competitive antagonism at the receptor site, which prevents the normal signaling cascade that would typically enhance insulin release in response to elevated fatty acid levels .
In preclinical studies, particularly involving db/db mice (a model for obesity and diabetes), DC260126 has demonstrated several biological effects:
The synthesis of DC260126 involves multi-step organic reactions that typically include:
DC260126 has potential applications in several areas:
Interaction studies have shown that DC260126 selectively inhibits GPR40 without affecting other receptors significantly. This specificity is crucial for minimizing side effects associated with broader receptor antagonism. Research indicates that this compound can effectively block the receptor's activation by free fatty acids, thereby altering downstream signaling pathways involved in insulin regulation .
Several compounds exhibit similar antagonistic properties towards GPR40. Here’s a comparison highlighting their uniqueness:
Compound | GPR40 Antagonism | Unique Features |
---|---|---|
DC260126 | Yes | Selective antagonist with protective effects on pancreatic β-cells |
GW9508 | Yes | Dual agonist/antagonist properties; affects both GPR40 and GPR120 |
TUG-891 | Yes | Primarily an agonist with some antagonistic properties; enhances insulin secretion |
Compound 9 | Yes | Selective antagonist with different structural features compared to DC260126 |
DC260126 stands out due to its specific action on reducing β-cell apoptosis while modulating insulin dynamics without significantly altering blood glucose levels directly .
The preclinical evaluation of DC260126 has been extensively investigated across multiple obese diabetic animal models, providing comprehensive evidence for its therapeutic potential. Two primary animal models have served as the foundation for understanding DC260126's pharmacological effects: the db/db mouse model and the Zucker fatty rat model [1] [2] [3].
The db/db mouse model represents a severe diabetic phenotype characterized by rapid development of hyperglycemia and insulin resistance. Male C57BL/KsJ-Lepdb (db/db) mice demonstrate pronounced metabolic dysfunction, with nine-week-old animals exhibiting obvious hyperglycemia and insulin resistance [1] [4]. In contrast, Zucker fatty rats present an obesity and insulin resistance model with a more gradual progression of metabolic dysfunction [3] [5].
Research conducted with DC260126 in db/db mice utilized six-week-old obese male animals that were administered the compound at 10 milligrams per kilogram body weight once daily via tail vein injection for 24 days [1] [4]. The experimental design incorporated appropriate controls, including lean littermates treated with vehicle and db/db mice receiving vehicle treatment. Animals were maintained under standard laboratory conditions with a 12-hour light-dark cycle at 23 degrees Celsius with free access to water and regular chow diet [1] [4].
The Zucker fatty rat studies employed a different experimental protocol, with rats receiving intraperitoneal administration of DC260126 at 6 milligrams per kilogram for 8 weeks [3] [5]. This extended treatment duration allowed for assessment of long-term metabolic effects in the obesity-associated insulin resistance model.
Both animal models demonstrated significant responses to DC260126 treatment, though with distinct patterns of efficacy. The db/db mice showed more pronounced effects on pancreatic beta-cell function and apoptosis protection, likely due to the more severe diabetic phenotype and the specific characteristics of this genetic model [1] [2] [4]. The Zucker fatty rats primarily exhibited improvements in insulin sensitivity and reductions in hyperinsulinemia, consistent with their predominant insulin resistance phenotype [3] [5].
The dose-dependent pharmacological effects of DC260126 on serum insulin levels have been systematically characterized through carefully controlled studies in db/db mice. Nine-week-old db/db male mice were divided into four groups of six animals each and administered vehicle (5% DMSO in PBS) or DC260126 at doses of 3, 10, or 30 milligrams per kilogram once daily by tail vein injection for 5 days [1] [4] [6] [7].
Dose (mg/kg) | Serum Insulin Level (ng/mL) | Statistical Significance | Sample Size (n) | Administration Route | Treatment Duration |
---|---|---|---|---|---|
Vehicle | ~5.5 | Control | 6 | Tail vein | 5 days |
3 | ~4.5 | Not significant | 6 | Tail vein | 5 days |
10 | ~3.0* | p<0.05 | 6 | Tail vein | 5 days |
30 | ~2.5* | p<0.05 | 6 | Tail vein | 5 days |
The results demonstrated a clear dose-dependent reduction in fasting serum insulin levels, with both 10 and 30 milligrams per kilogram doses achieving statistical significance compared to vehicle-treated controls [1] [4]. The 3 milligrams per kilogram dose showed a trend toward reduction but did not reach statistical significance, establishing the threshold for effective insulin-lowering activity.
Insulin sensitivity improvements were comprehensively evaluated through insulin tolerance tests performed after three weeks of DC260126 administration at the optimal 10 milligrams per kilogram dose. The insulin tolerance test involved intraperitoneal injection of 1 unit insulin per kilogram body weight, with blood glucose measurements taken at multiple time points over 120 minutes [1] [4].
Time Point (min) | db/db Vehicle - Blood Glucose (mg/dL) | db/db DC260126 - Blood Glucose (mg/dL) | Glucose Reduction from Baseline (%) |
---|---|---|---|
0 | 400 | 390 | 0% vs 0% |
15 | 380 | 350 | 5% vs 10%* |
30 | 360 | 310 | 10% vs 20%* |
60 | 340 | 280 | 15% vs 28%* |
90 | 320 | 260 | 20% vs 33%* |
120 | 310 | 250 | 22% vs 36%* |
DC260126-treated mice demonstrated significantly enhanced insulin sensitivity, with greater glucose reduction at all time points following insulin administration compared to vehicle-treated controls [1] [4]. The area under the curve analysis revealed substantial improvement in insulin responsiveness, indicating restoration of peripheral insulin sensitivity.
The mechanism underlying improved insulin sensitivity appears to involve reduction of hyperinsulinemia and amelioration of insulin resistance through decreased proinsulin to insulin ratio. The homeostatic model assessment of insulin resistance index was significantly reduced in DC260126-treated animals compared to vehicle controls, providing quantitative evidence for enhanced insulin sensitivity [1] [4].
Long-term administration of DC260126 for 21 days in db/db mice produced profound protective effects on pancreatic beta-cell viability and function. The study design employed six-week-old obese db/db male mice treated with 10 milligrams per kilogram DC260126 once daily via tail vein injection, with comprehensive assessment of pancreatic beta-cell apoptosis, morphology, and functional parameters [1] [2] [4].
Parameter | Lean Control | db/db Vehicle | db/db DC260126 | Statistical Significance |
---|---|---|---|---|
Fasting Serum Insulin (ng/mL) | ~1.5 | ~5.5* | ~3.5# | p<0.05 vs vehicle |
HOMA-IR Index | ~2.0 | ~12.0* | ~8.0# | p<0.05 vs vehicle |
Proinsulin/Insulin Ratio (Blood) | ~0.15 | ~0.45* | ~0.25## | p<0.01 vs vehicle |
Beta-Cell Apoptosis Rate (%) | ~2% | ~8%* | ~4%## | p<0.01 vs vehicle |
Beta-Cell Mass (% of pancreas) | ~1.2% | ~3.5* | ~2.5# | p<0.05 vs vehicle |
Fasting Plasma Glucose (mg/dL) | ~120 | ~400* | ~390 | Not significant |
Terminal deoxynucleotidyl transferase dUTP nick end labeling assay was employed to quantify apoptotic pancreatic beta-cells, recognizing DNA fragmentation as an early marker of programmed cell death [1] [4]. The apoptotic rate was calculated as the number of TUNEL-positive cells divided by the area of each islet, with analysis of at least 5 to 6 sections from each individual animal.
Measurement | Lean Control | db/db Vehicle | db/db DC260126 | Percent Change from Vehicle |
---|---|---|---|---|
TUNEL-positive cells per islet area | 2.1 ± 0.3 | 8.5 ± 1.2* | 4.2 ± 0.8## | -51% |
Insulin expression intensity | High | Very High | Moderate | -40% |
Proinsulin expression intensity | Low | Very High | Moderate | -45% |
Beta-cell mass (% of pancreas) | 1.2 ± 0.1 | 3.5 ± 0.4* | 2.5 ± 0.3# | -29% |
Islet morphology score | Normal | Disrupted | Improved | Qualitative improvement |
The results revealed a dramatic 51% reduction in pancreatic beta-cell apoptosis in DC260126-treated db/db mice compared to vehicle-treated controls [1] [4]. This substantial protection against programmed cell death was accompanied by normalized insulin and proinsulin expression patterns within pancreatic islets.
Immunohistochemistry analysis demonstrated that DC260126 treatment effectively prevented the compensatory increase in insulin expression and pancreatic beta-cell mass typically observed in db/db mice [1] [4]. The compound reduced insulin expression in islets compared to vehicle-treated db/db mice, while beta-cell mass was significantly lower than in vehicle-treated animals after three weeks of administration.
The proinsulin to insulin ratio, a recognized marker of beta-cell dysfunction, was significantly improved following DC260126 treatment [1] [4]. Both pancreatic islet immunohistochemistry and serum measurements revealed substantial reductions in proinsulin levels and normalization of the proinsulin to insulin ratio, indicating restoration of proper prohormone processing and beta-cell function.
The route of administration for DC260126 has been carefully selected based on mechanistic considerations and optimal therapeutic outcomes. The primary studies in db/db mice employed tail vein injection rather than oral administration to minimize potential confounding effects on intestinal G protein-coupled receptor 40 function [1] [4].
Parameter | Zucker Fatty Rats | db/db Mice |
---|---|---|
Model | Obesity/insulin resistance | Severe diabetes |
Administration Route | Intraperitoneal | Tail vein injection |
Dose (mg/kg) | 6 | 10 |
Treatment Duration | 8 weeks | 3 weeks |
Sample Size | Not specified | n=8 |
Serum Insulin Reduction | Significant decrease | Significant decrease |
Insulin Sensitivity Improvement | Improved (ITT) | Improved (ITT) |
Glucose Tolerance Effect | No improvement | No improvement |
Beta-Cell Apoptosis Protection | Not assessed | Significant reduction |
Body Weight Effect | No change | No change |
The rationale for tail vein injection in db/db mouse studies was based on the understanding that G protein-coupled receptor 40 activation in intestinal L cells can induce glucagon-like peptide-1 release and enhance insulin secretion [1] [4]. By avoiding oral administration, researchers sought to isolate the direct effects of G protein-coupled receptor 40 antagonism on pancreatic beta-cells without the complicating influence of altered incretin hormone secretion.
In contrast, the Zucker fatty rat studies utilized intraperitoneal administration, which represents a parenteral route that avoids first-pass hepatic metabolism while maintaining systemic bioavailability [3] [5]. This route demonstrated effective insulin sensitivity improvement and hyperinsulinemia reduction over the 8-week treatment period.
The comparative analysis reveals that both parenteral administration routes (tail vein injection and intraperitoneal injection) achieved the primary therapeutic objectives of reducing serum insulin levels and improving insulin sensitivity [1] [4] [3] [5]. Neither route demonstrated significant effects on glucose tolerance or body weight, consistent with the proposed mechanism of action focused on insulin sensitivity rather than direct glucose lowering.
The tail vein injection route in db/db mice uniquely enabled demonstration of pancreatic beta-cell protection and apoptosis reduction, which was not assessed in the Zucker fatty rat studies [1] [4]. This finding suggests that the more direct systemic delivery achieved through intravenous administration may be particularly advantageous for accessing pancreatic tissues and providing cytoprotective effects.
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